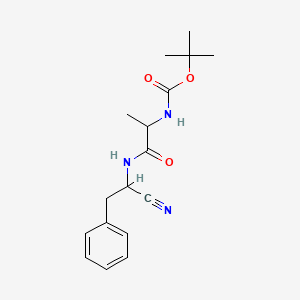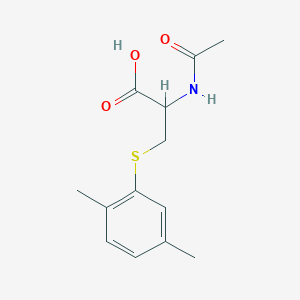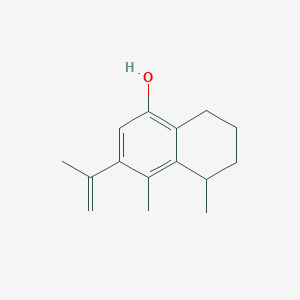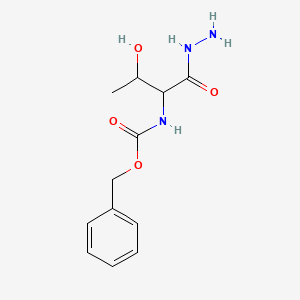![molecular formula C23H27N3O4 B12318886 tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethoxyphenyl group, and a tert-butyl carbamate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinazolinone intermediate.
Attachment of the Tert-Butyl Carbamate Moiety: The final step involves the reaction of the quinazolinone-ethoxyphenyl intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyphenyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinazolinone core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine
In medicine, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
The mechanism of action of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethoxyphenyl group and tert-butyl carbamate moiety may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable biological activities.
Carbamate Derivatives: Compounds like tert-butyl N-phenylcarbamate share the carbamate moiety and may have similar chemical reactivity.
Uniqueness
®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the tert-butyl carbamate moiety provides stability and resistance to hydrolysis.
特性
IUPAC Name |
tert-butyl N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-29-17-13-11-16(12-14-17)26-20(15(2)24-22(28)30-23(3,4)5)25-19-10-8-7-9-18(19)21(26)27/h7-15H,6H2,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVRTLAWQZFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)

![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)
![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)





![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)


![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
